2-Azaspiro[4.5]decan-3-one
Description
Spirocyclic Lactams in Organic and Medicinal Chemistry
Lactams, which are cyclic amides, are crucial scaffolds in medicinal chemistry and drug discovery. rsc.org Their presence in a wide array of natural products and clinically approved drugs highlights their therapeutic importance. rsc.org Among the various classes of lactams, spirocyclic lactams are distinguished by their complex, three-dimensional structures and inherent rigidity. rsc.orgresearchgate.net This unique architecture makes them highly sought-after in drug design. researchgate.net
The incorporation of spirocyclic scaffolds into drug candidates offers several advantages. Their inherent three-dimensionality allows for a precise arrangement of substituents in space, which can lead to enhanced target selectivity and improved physicochemical properties, such as reduced lipophilicity and increased metabolic stability. rsc.org Spirocycles are considered essential molecular ring systems within a three-dimensional fragment space, providing a rigid framework that can improve bioactivity. researchgate.net The unique structural features of spiro heterocycles make them valuable targets in the quest for new drugs with diverse pharmacological activities. researchgate.net For instance, spiro-β-lactams have been utilized as mimics for β-turns in peptides, aiding in the study of peptide conformations. rsc.org
The applications of spirocyclic β-lactams in medicinal chemistry are extensive, showcasing their role in creating structurally diverse compounds with significant therapeutic potential. researchgate.netthieme-connect.com These scaffolds can interact with critical physiological targets, and their unique chemical structure provides a promising platform for the targeted discovery of new medications. thieme-connect.com
2-Azaspiro[4.5]decan-3-one, with the chemical formula C₉H₁₅NO, is a bicyclic lactam featuring a spirocyclic structure that combines a six-membered cyclohexane (B81311) ring with a five-membered lactam ring. nih.gov It is also recognized as Gabapentin (B195806) Impurity A, a degradation product of the antiepileptic drug Gabapentin. The formation of this lactam occurs through the intramolecular cyclization of Gabapentin.
Its importance in scientific research stems from its utility as a building block for synthesizing more complex molecules and its potential biological activity. The spirocyclic framework of this compound allows it to interact with enzymes and receptors, making it a subject of ongoing research for potential therapeutic effects. The presence of a carbonyl group and a nitrogen atom in its structure enhances its reactivity, rendering it a valuable intermediate in organic synthesis. cymitquimica.com
| Property | Value |
| CAS Number | 64744-50-9 aschemicals.com |
| Molecular Formula | C₉H₁₅NO aschemicals.com |
| Molecular Weight | 153.22 g/mol aschemicals.com |
| IUPAC Name | This compound nih.gov |
Significance of Spirocyclic Scaffolds in Drug Design
Historical Context and Evolution of Research on this compound and Related Structures
The study of spirocyclic compounds, including lactams, has a rich history that has evolved with the advancement of synthetic methodologies. The inherent complexity and three-dimensional nature of these molecules have long made their synthesis a challenge for organic chemists. scispace.com
The first synthetic β-lactam was prepared by Hermann Staudinger through a [2+2] cycloaddition reaction between an imine and a ketene (B1206846). researchgate.net This method, known as the Staudinger ketene-imine cyclization, has become a cornerstone for the synthesis of β-lactams and has been adapted for the creation of spirocyclic variants. researchgate.netresearchgate.net Early methods for constructing spirocyclic β-lactams often involved cyclization and functional group modifications. thieme-connect.com
One of the most widely used methods for the synthesis of the β-lactam ring skeleton is the Staudinger [2+2]-cyclocondensation of ketenes and imines. researchgate.net Over the years, various approaches have been developed, broadly categorized into those that construct the β-lactam ring and those that transform existing monocyclic β-lactams into spirocyclic structures. thieme-connect.com
Modern research on spirocyclic systems is focused on developing more efficient, selective, and environmentally friendly synthetic methods. nih.gov The use of microwave-assisted organic synthesis has emerged as a powerful technique for assembling complex molecular architectures like spiro heterocycles, often leading to accelerated reaction rates and improved yields. researchgate.net
Recent advancements include the development of catalytic dearomative spirocyclization reactions. For example, a gold-catalyzed intramolecular dearomatization of phenols has been shown to efficiently produce 2-azaspiro[4.5]decan-3-ones. nih.govresearchgate.net This method is notable for not requiring hazardous diazo compounds as carbene sources and can proceed under mild conditions. nih.govresearchgate.net Another modern approach involves a copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides to synthesize difluoroalkylated 2-azaspiro[4.5]decanes. rsc.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-azaspiro[4.5]decan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c11-8-6-9(7-10-8)4-2-1-3-5-9/h1-7H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAWPQJDOQPSNIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(=O)NC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40215070 | |
| Record name | Gabapentin-lactam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40215070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64744-50-9 | |
| Record name | 2-Azaspiro[4.5]decan-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64744-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gabapentin-lactam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064744509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gabapentin-lactam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40215070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-pentamethylene-4-butyrolactam | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.305 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-Azaspiro[4.5]decan-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GABAPENTIN LACTAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0IP6953295 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Methodologies for 2 Azaspiro 4.5 Decan 3 One and Derivatives
Strategies for Spirocyclic Lactam Synthesis
The construction of spirocyclic lactams, a class of compounds recognized for their rigid three-dimensional structure and significant biological activity, is a focal point in medicinal chemistry. thieme-connect.comthieme-connect.com These scaffolds are integral to various natural and synthetic products. thieme-connect.comthieme-connect.com General synthetic strategies can be broadly categorized into two main pathways: the construction of the lactam ring from precursors that already contain a ring subunit, and the formation of the second ring from a starting material that already possesses a lactam moiety. rsc.org
Cyclocondensation reactions represent a major pathway for synthesizing the β-lactam ring structure found in spirocyclic compounds.
The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a cornerstone method for the preparation of β-lactams. researchgate.netclockss.org This reaction has been extensively studied for the stereoselective synthesis of these heterocycles. clockss.org The reaction's versatility allows for the use of various ketene derivatives, making it a general and efficient strategy for producing spiro-β-lactams. clockss.org
The process can be adapted to create complex structures, such as dispirooxindole-β-lactams, through a one-pot Staudinger ketene-imine cycloaddition. mdpi.com In these syntheses, ketenes can be generated in situ from precursors like N-substituted 2-oxopyrrolidine-3-carboxylic acids or α-diazoketones via Wolff rearrangement under visible light. mdpi.comthieme-connect.de The reaction has been successfully used to prepare a wide array of spiro-β-lactams, including those derived from isomaleimides and various carboxylic acids in the presence of triphosgene (B27547) under mild conditions. clockss.org While it is often depicted as a [2+2] cycloaddition, it is understood that the reaction mechanism is not a concerted process. ugent.be
The reaction between ketenes and imines is the fundamental step of the Staudinger synthesis. mdpi.comnih.gov This cycloaddition can utilize either acyclic or cyclic ketenes reacting with imines where the carbon-nitrogen double bond is part of a ring system, or vice-versa, leading to different types of spiro-fused 2-azetidinones. ugent.be For instance, the reaction of a ketene with an imine that is part of a ring results in a C4 spiro-fused 2-azetidinone. ugent.benih.gov
The choice of reactants and conditions can influence the reaction's outcome. For example, the reaction between cyclic acid chlorides (as ketene precursors) and imines can yield spiro-β-lactams. scispace.com The size of the ring in the cyclic ketene precursor has been shown to have a significant influence on the reaction's course and product distribution. scispace.com An efficient synthesis of tetrahydrofuran-derived spiro-β-lactams has been described using this ketene-imine cycloaddition route, marking a notable use of an unsymmetrical cyclic ketene in a Staudinger-type reaction. rsc.org
Beyond cycloadditions, various cyclization reactions are employed to construct spirocyclic lactams. thieme-connect.comthieme-connect.com These methods include domino reactions, such as the aza-Michael/SN2 cyclization, which can produce spiro-γ-lactams in high yields. rsc.org Another powerful strategy is the Kinugasa reaction, which can be part of a domino sequence like the enantioselective copper-catalyzed Kinugasa/aldol reaction to access spirocyclic β-lactam pyrrolidinones stereoselectively. nih.govresearchgate.net
Oxidative cyclization of substrates like p-substituted phenols using reagents such as phenyliodine(III) diacetate (PIDA) provides another route to spiro-β-lactams. beilstein-journals.org Additionally, intramolecular cyclization of gabapentin (B195806), often occurring under thermal or hydrolytic stress, leads directly to the formation of 2-Azaspiro[4.5]decan-3-one.
An alternative approach to spirocyclic lactams involves the modification of pre-existing monocyclic β-lactams. thieme-connect.comthieme-connect.comresearchgate.net This strategy builds the second ring onto the lactam core. For example, monocyclic azetidin-2,3-diones can undergo a p-toluenesulfonic acid-catalyzed cyclocondensation reaction with difunctionalized substrates to yield spiro-fused azetidin-2-ones. researchgate.net This method allows for the creation of spirocyclic structures by forming a new ring fused at a carbon atom of the original azetidinone. ugent.be
Staudinger Synthesis and its Derivatizations
Cyclization Reactions
Specific Synthetic Approaches to this compound
There are specific and efficient methods reported for the direct synthesis of this compound.
One highly effective method is an intramolecular catalytic dearomatization of phenols. nih.govresearchgate.net This process proceeds via a gold carbene species generated from ynamides, avoiding the need for hazardous diazo compounds. nih.govresearchgate.net The reaction is notable for its high reactivity, which is achieved through the use of an N-heterocyclic carbene (NHC) ligand and water as a co-solvent, and its ability to proceed under air. nih.govresearchgate.net The resulting spirocyclic product can be further converted into a derivative of gabapentin. nih.gov
Another primary route to this compound is through the intramolecular cyclization of gabapentin. This compound is a known degradation product of the drug gabapentin, forming via lactamization under conditions of thermal or hydrolytic stress, particularly in acidic environments.
Compound Index
Intramolecular Cyclization of 1-(aminomethyl)cyclohexylacetic acid (Gabapentin)
This compound is widely recognized as a primary degradation product of gabapentin, an anticonvulsant drug. The formation occurs through an intramolecular cyclization, a process that has been the subject of detailed mechanistic and kinetic studies. This reaction involves the nucleophilic attack of the amino group on the carboxylic acid moiety of gabapentin, leading to the formation of the five-membered lactam ring and the elimination of a water molecule. nih.govnih.gov
This lactamization can be influenced by several factors, including thermal or hydrolytic stress. For instance, under acidic conditions (pH 3–4) and at a temperature of 60°C, gabapentin readily undergoes this transformation. The reaction is also known to occur during the manufacturing and storage of gabapentin, particularly when subjected to mechanical stress like milling, which can create disordered crystal structures more prone to cyclization. uiowa.eduuiowa.edu
Mechanistic studies have provided a deeper understanding of the intramolecular cyclization of gabapentin. The process is understood to proceed through a preliminary step involving the conversion of the stable crystalline form of gabapentin (R) to a more disordered and unstable isomer (R*). researchgate.netnih.gov This unstable form is then primed for the cyclization event.
The kinetics of gabapentin cyclization are significantly influenced by both pH and temperature. The reaction has been studied across a wide pH range (2.24–11.15) at a constant temperature of 80°C. researchgate.net The rate of lactam formation is pH-dependent, with a minimum rate observed in the pH range of 5.15 to 6.21. nih.govresearchgate.net The maximum reaction rate is observed at a pH above 9.80. researchgate.net This pH-dependent profile suggests the involvement of different acid-base equilibria in the reaction mechanism. researchgate.net Potentiometric titration has identified two pKa values for gabapentin, at 3.72 and 9.37, which correspond to the carboxylic acid and amino groups, respectively. researchgate.net
Temperature is another critical factor, with increased temperatures accelerating the rate of lactamization. researchgate.net The formation of this compound from crystalline gabapentin is dependent on its polymorphic form, temperature, moisture, and the rate of shredding during processing. researchgate.netmdpi.com
Interactive Data Table: Effect of pH on Gabapentin Cyclization Rate
| pH | Reaction Rate |
| 2.24 | Moderate |
| 5.15 - 6.21 | Minimum |
| > 9.80 | Maximum |
| Data derived from a study conducted at 80°C. researchgate.net |
Mechanistic Investigations of Gabapentin Cyclization
N-Mannich Reaction Involving this compound
The core structure of this compound can be utilized in further synthetic transformations, such as the N-Mannich reaction, to create a variety of derivatives. In this type of reaction, this compound (referred to as gabapentin lactam) acts as the active hydrogen-containing compound.
A one-pot, three-component condensation reaction has been developed involving an isatin (B1672199) derivative, formaldehyde (B43269), and this compound. This reaction proceeds by refluxing the components in ethanol (B145695) to yield novel isatin-linked spiroheterocycles. Similarly, N-Mannich bases of 2-arylidine-1-thia-4-azaspiro[4.5]decan-3-ones have been synthesized by reacting the corresponding arylidines with formaldehyde and a secondary amine in absolute ethanol at room temperature. nih.govnih.gov These reactions demonstrate the utility of the azaspiro[4.5]decan-3-one scaffold in generating more complex molecular architectures. nih.gov
Catalytic Dearomatative Spirocyclization via Gold Carbene Species
An efficient method for the synthesis of 2-azaspiro[4.5]decan-3-ones involves an intramolecular catalytic dearomatization of phenols using gold carbene species. researchgate.netnih.gov This approach avoids the use of hazardous diazo compounds, which are traditionally used as carbene sources. researchgate.netnih.gov The reaction proceeds under relatively mild conditions, even in the presence of air, and utilizes a gold(I) catalyst. researchgate.net
The use of an N-heterocyclic carbene (NHC) ligand and water as a co-solvent is crucial for achieving high reactivity in this transformation. researchgate.netnih.gov The resulting spirocyclic product can be subsequently converted into a derivative of gabapentin through hydrogenation and deprotection steps. researchgate.net This methodology represents a safer and more practical route to the this compound core structure. researchgate.net Gold-catalyzed spirocyclization reactions are known to proceed through key intermediates like gold-alkyne and gold-allene complexes, which provide direct access to spiro products. researchgate.net
Copper-Catalyzed Difluoroalkylation/Dearomatization
A copper-catalyzed method has been developed for the synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives. exlibrisgroup.comrsc.org This reaction involves the difluoroalkylation and subsequent dearomatization of N-benzylacrylamides using ethyl bromodifluoroacetate. exlibrisgroup.comrsc.org The process occurs as a tandem radical addition and dearomatizing cyclization. exlibrisgroup.com
The reaction is typically carried out using a copper(I) bromide catalyst in a solvent such as 1,2-dichloroethane (B1671644) (DCE) at an elevated temperature (e.g., 85°C). rsc.org The resulting difluoroalkylated 2-azaspiro[4.5]decanes can be further transformed into other valuable structures, such as difluoroalkylated quinolinones and saturated spirocyclohexanone scaffolds. exlibrisgroup.comrsc.org
Interactive Data Table: Copper-Catalyzed Difluoroalkylation/Dearomatization Reaction Conditions
| Parameter | Condition |
| Catalyst | CuBr (10 mol%) |
| Substrates | N-benzylacrylamides, Ethyl bromodifluoroacetate |
| Base | K2CO3 or Cs2CO3 |
| Solvent | 1,2-dichloroethane (DCE) |
| Temperature | 85°C |
| Reaction Time | 48 hours |
| General procedure for the synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives. rsc.org |
Base-Promoted Cascade Recyclization in Derivative Synthesis
Derivatives of this compound can be involved in base-promoted cascade recyclization reactions to form more complex heterocyclic systems. For example, allomaltol derivatives containing an amide fragment with a this compound moiety can undergo recyclization to produce substituted 3-(1-hydroxyethylidene)tetronic acids. beilstein-journals.orgnih.gov
This transformation is typically promoted by a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), in the presence of 1,1'-carbonyldiimidazole (B1668759) (CDI) in a solvent like acetonitrile. beilstein-journals.orgnih.gov The proposed mechanism involves the initial formation of an imidazolide, followed by deprotonation and intramolecular cyclization. nih.gov Subsequent ring-opening and rearrangement steps lead to the final tetronic acid product. nih.gov The synthetic utility of these products can be further demonstrated by subsequent transformations. beilstein-journals.org
Green Chemistry Approaches in this compound Synthesis
Modern synthetic chemistry increasingly emphasizes the use of environmentally benign methods. In the context of spiro-lactam synthesis, green chemistry principles are applied to minimize waste, avoid hazardous reagents, and reduce energy consumption.
One notable green approach involves an intramolecular catalytic dearomatization of phenols using a gold catalyst to produce 2-azaspiro[4.5]decan-3-ones. researchgate.net This method is advantageous as it avoids the use of hazardous diazo compounds, which are traditional carbene sources. researchgate.net The reaction proceeds efficiently in the presence of an N-heterocyclic carbene (NHC) ligand and water as a co-solvent, and can even be conducted under an open-air atmosphere, highlighting its practicality and safety. researchgate.net
Another sustainable strategy is the synthesis of 2-arylidine-1-thia-4-azaspiro[4.5]decan-3-ones, a derivative class, using sodium dodecylbenzene (B1670861) sulfonate (DBSNa) as a catalyst. rsc.org This protocol involves the condensation of 1-thia-4-azaspiro[4.5]decan-3-one with various aromatic aldehydes. rsc.org The key benefits of this method include high yields, simple work-up procedures, and short reaction times, all conducted at room temperature in acetic acid. rsc.org
Continuous flow methodologies also represent a move towards more sustainable synthesis. rsc.org These systems allow for safer handling of reactive intermediates and can lead to improved reaction efficiency and scalability, as demonstrated in the synthesis of novel chiral spiro-β-lactams. rsc.org
Stereoselective Synthesis of this compound and Analogs
The biological activity of spirocyclic compounds is often dependent on their stereochemistry. Consequently, developing stereoselective methods to access specific isomers of this compound and its analogs is a critical area of research. rsc.org These methods aim to control the formation of chiral centers, leading to enantioenriched or diastereomerically pure products. rsc.orgnih.gov
Chirality induction involves the creation of a new stereocenter under the influence of a chiral element, which can be a catalyst, a reagent, or a starting material. A notable example is the chirospecific synthesis of spirocyclic β-lactams starting from naturally chiral L-proline. nih.govacs.org This approach utilizes the concept of "self-reproduction of chirality," where the stereochemical information from the starting material is transferred to the product. nih.govacs.org The process involves the C-formylation of a proline-derived oxazolidinone to create a key intermediate, ultimately yielding the target spiro-β-lactam. nih.gov
Another advanced strategy involves the 1,3-dipolar cycloaddition of nitrones to 6-alkylidenepenicillanates. This method leads to the formation of novel chiral spiroisoxazolidine-β-lactams, creating three new consecutive stereogenic centers, including a quaternary chiral center, in a regio- and stereoselective manner. uc.pt
Diastereoselective synthesis aims to preferentially form one diastereomer over others. A powerful method for achieving this in spiro-β-lactam synthesis is the rhodium-catalyzed reaction between halogenated azirine derivatives, diazocompounds, and diazo-Meldrum's acid. rsc.org This reaction proceeds via a proposed Wolff rearrangement to form a ketene, which then undergoes a Staudinger [2+2] cycloaddition. rsc.org The process yields spiro-β-lactams in moderate yields but with high stereoselectivity, favoring the formation of the (1RS, 4RS) diastereoisomer. rsc.org
The 1,3-dipolar cycloaddition reaction is another effective tool for diastereoselective synthesis. The reaction between nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate results in chiral spiroisoxazoline-penicillanates. rsc.org This reaction selectively generates two consecutive stereogenic centers with high diastereoselectivity. rsc.org
Data Tables
Table 1: Diastereoselective Synthesis of Spirocyclic β-Lactams via Rhodium Catalysis rsc.org
| Entry | Reactant 1 (Azirine Derivative) | Reactant 2 (Diazocompound) | Yield (%) | Diastereomeric Ratio (1RS,4RS) |
| 1 | Halogenated Azirine | Diazo-Meldrum's Acid | 21-59 | High |
Table 2: Synthesis of 2-Arylidine-1-thia-4-azaspiro[4.5]decan-3-ones rsc.org
| Reactant (Aromatic Aldehyde) | Catalyst | Solvent | Conditions | Outcome |
| Various Aromatic Aldehydes | Sodium dodecylbenzene sulfonate (DBSNa) | Acetic Acid | Room Temperature | High yields, short reaction times |
Chemical Reactivity and Derivatization of 2 Azaspiro 4.5 Decan 3 One
Ring-Opening Reactions of Spiro-Fused β-Lactams
2-Azaspiro[4.5]decan-3-one is notably recognized as the lactam form of the amino acid gabapentin (B195806). nih.gov The formation of this spiro compound occurs via an intramolecular cyclization of gabapentin, a reaction that is reversible. nih.govresearchgate.net Consequently, the primary ring-opening reaction is the hydrolysis of the amide bond in the lactam ring to regenerate the open-chain amino acid, gabapentin. researchgate.net
This ring-opening is a key aspect of its chemical profile, particularly in aqueous solutions where the equilibrium between the cyclic lactam and the open-chain form is pH-dependent. researchgate.net Studies on the kinetics of this transformation reveal that the reaction is subject to both general acid and general base catalysis. researchgate.net The rate of intramolecular cyclization (ring-closing) is at its minimum between pH 5.15 and 6.21, while the rate is maximal at a pH above 9.80. researchgate.net This implies that conditions outside the minimum stability range, particularly acidic or strongly basic environments, can favor the ring-opened gabapentin structure. The process involves the formation of a tetrahedral intermediate which then resolves to either the lactam or the amino acid. researchgate.net
Ring-Transformation Reactions
The spirocyclic scaffold of this compound and its analogs can undergo significant structural changes, leading to the formation of entirely new heterocyclic systems. These ring-transformation reactions highlight the utility of the azaspiro[4.5]decane core as a synthetic intermediate.
A notable example involves a base-promoted cascade recyclization of related allomaltol derivatives bearing an amide fragment. In a proposed mechanism, an initial intramolecular cyclization is followed by the opening of a dihydropyranone ring, which ultimately transforms the structure into a substituted 3-(1-hydroxyethylidene)tetronic acid containing a pyrrolidinone moiety. beilstein-journals.org This type of reaction demonstrates how the initial spiro-fused ring system can be intricately rearranged into more complex polycyclic structures. beilstein-journals.org
Functionalization and Modification of the Spirocyclic Scaffold
The this compound scaffold can be chemically modified at the nitrogen atom of the lactam or at other positions on the rings, allowing for the synthesis of a wide array of derivatives. nih.gov These modifications can introduce new functional groups and significantly alter the molecule's properties.
The nitrogen atom of the lactam ring, particularly in related thia-analogs, is amenable to aminomethylation via the Mannich reaction. nih.govnih.govresearchgate.net This reaction involves the condensation of the spiro-compound with formaldehyde (B43269) and a secondary amine, such as piperidine, morpholine, or pyrrolidine, to yield the corresponding N-Mannich bases. nih.govscience.gov
For instance, a series of Mannich bases were efficiently synthesized from 2-arylidine-1-thia-4-azaspiro[4.5]decan-3-ones in good yields (71-91%) by reacting them with formaldehyde and various secondary amines in absolute ethanol (B145695) at room temperature. nih.gov The reaction introduces a R₂N-CH₂- group onto the nitrogen atom of the heterocyclic ring. The structures of these new Mannich bases were confirmed using IR, ¹H NMR, and ¹³C NMR spectroscopy. nih.gov
| Starting Arylidine Compound | Secondary Amine | Product | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| 5a (Aryl = Phenyl) | Piperidine | 6a | 2.5 | 85 |
| 5a (Aryl = Phenyl) | Morpholine | 6b | 3.0 | 82 |
| 5b (Aryl = 4-Chlorophenyl) | Piperidine | 6d | 2.0 | 91 |
| 5b (Aryl = 4-Chlorophenyl) | Morpholine | 6e | 2.5 | 88 |
| 5c (Aryl = 4-Methoxyphenyl) | Pyrrolidine | 6i | 3.5 | 78 |
| 5d (Aryl = 4-Nitrophenyl) | Piperidine | 6j | 1.5 | 90 |
The core spiro-scaffold serves as a building block for creating more complex, fused heterocyclic systems. Research has shown that derivatives of 1-thia-4-azaspiro[4.5]decan-3-one can be converted into novel thiazolopyrimidine compounds. nih.govresearchgate.net This transformation involves reacting the starting spiro-compound to introduce functional groups that can then cyclize to form an additional fused ring, thereby modifying the original heterocyclic system. nih.gov
Direct functionalization on the nitrogen of this compound has also been achieved. For example, N-alkylation using sodium hydride and an alkyl halide (like methyl iodide or allyl bromide) produces derivatives such as 2-Methyl-2-azaspiro[4.5]decan-3-one and 2-Allyl-2-azaspiro[4.5]decan-3-one. nih.gov Furthermore, N-heterospirocycles like β-spirocyclic pyrrolidines can be synthesized and subsequently derivatized, showcasing the versatility of the spiro-center in creating diverse molecular architectures. acs.org
A glycoside is a molecule where a sugar group (glycone) is bonded to another functional group (aglycone) through a glycosidic bond. wikipedia.org The introduction of sugar moieties to a molecular scaffold can significantly impact its biological properties.
In the context of azaspiro[4.5]decane derivatives, research has demonstrated the synthesis of thioglycosides. nih.govresearchgate.net Specifically, new 1,3,4-thiadiazole (B1197879) derivatives of 1-thia-4-azaspiro[4.5]decane were synthesized and subsequently subjected to glycosylation reactions. nih.gov This was achieved by reacting the derivatized spiro-compound with acetylated glycosyl bromides, which resulted in the formation of novel thioglycosides. nih.govresearchgate.net In these products, a sugar molecule is linked to the heterocyclic system via a sulfur atom, creating an S-glycosidic bond. nih.govwikipedia.org
Computational and Theoretical Studies of 2 Azaspiro 4.5 Decan 3 One
Molecular Docking Simulations and Binding Affinity Analysis
While molecular docking studies on 2-Azaspiro[4.5]decan-3-one itself are not extensively detailed in the provided research, the spiro[4.5]decane scaffold is a common motif in computational drug discovery. Docking simulations on its derivatives have been performed to predict binding modes and affinities against various biological targets. These studies highlight the potential of this structural framework in medicinal chemistry.
Derivatives of the this compound scaffold have been computationally evaluated against several important biological targets. For instance, isatin-linked derivatives have been docked against proteins from Staphylococcus aureus and Aspergillus niger to evaluate their antimicrobial potential. In other research, derivatives of the related 1-thia-4-azaspiro[4.5]decan-3-one scaffold were designed as antiviral agents. nih.gov Molecular docking predicted that these compounds could bind within the hemagglutinin (HA) protein of the influenza virus, with pi-pi stacking and hydrogen bonding playing key roles in the interaction. nih.gov Similarly, novel spiro pyrrolo[3,4-d]pyrimidine derivatives, synthesized from an azaspirodecenone precursor, were evaluated as inhibitors of cyclooxygenase (COX) enzymes, showing promising selectivity for COX-2. semanticscholar.orgresearchgate.net
| Derivative Class | Biological Target | Key Interactions Predicted | Reference |
|---|---|---|---|
| Isatin-linked spiroheterocycles | Bacterial and Fungal Proteins | Not specified | |
| 1-Thia-4-azaspiro[4.5]decan-3-one derivatives | Influenza Hemagglutinin (HA) | Hydrophobic interactions, pi-pi stacking, hydrogen bonds | nih.gov |
| Spiro pyrrolo[3,4-d]pyrimidine derivatives | COX-1 and COX-2 Enzymes | Not specified | semanticscholar.orgresearchgate.net |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are employed to study the dynamic behavior and stability of molecules and their complexes with biological targets. While detailed MD simulation studies focusing specifically on this compound were not found in the provided results, the technique has been applied to its precursor, gabapentin (B195806). A molecular simulation of gabapentin intercalated in layered double hydroxides (LDHs) for drug delivery applications utilized both quantum and classical MD methods. chemrevlett.com The simulation revealed that water molecules were released faster from the LDH structure than the drug molecules. chemrevlett.com Furthermore, it is noted in the literature that MD simulations are often used to refine the results of molecular docking for related compounds, assessing the stability of predicted ligand-receptor poses over time. researchgate.net
In Silico Studies for Structure-Activity Relationships
In silico methods are pivotal in understanding the structure-activity relationships (SAR) of bioactive compounds. For the this compound family, SAR studies have primarily focused on derivatives designed for specific therapeutic targets.
Anticonvulsant Activity : As part of a program to investigate the SAR of Gabapentin, various alkylated analogues were synthesized and evaluated for their binding affinity to the α2δ subunit of a calcium channel, the target of gabapentin. acs.org This research helps to understand how structural modifications on the core cyclohexane (B81311) ring influence binding, which is relevant to the lactam derivative. acs.org
Antiviral Activity : For 1-thia-4-azaspiro[4.5]decan-3-one derivatives targeting influenza virus, in silico predictions supported experimental findings. nih.gov The addition of a tert-butyl group to the aromatic ring was found to enhance antiviral potency, a discovery attributed to favorable hydrophobic interactions within the binding pocket of the HA protein. nih.gov
Anti-inflammatory Activity : Studies on spiro pyrrolo[3,4-d]pyrimidine derivatives revealed them to be potent and selective COX-2 inhibitors. semanticscholar.orgresearchgate.net These findings contribute to a growing body of knowledge on how the rigid spirocyclic scaffold can be functionalized to achieve selective enzyme inhibition.
Mechanistic Computational Analysis of Reactions
One of the most significant applications of computational chemistry to this compound has been the detailed analysis of its formation from gabapentin. This intramolecular cyclization, or lactamization, is a critical degradation pathway for the parent drug. researchgate.netresearchgate.net
Using Density Functional Theory (DFT) and G4MP2 levels of theory, researchers have modeled the reaction mechanism. researchgate.netnih.gov The study identified that the process begins with the conversion of the stable crystalline form of gabapentin (R) to a less stable, disordered form (R). researchgate.netnih.gov A key transition state (TS) was located that is energetically higher than the R conformer, which then leads to the formation of the lactam. researchgate.netnih.gov The calculations also confirmed that the reaction is pH-dependent, with the rate decreasing in conditions outside of a mild pH range. nih.gov
| Parameter | Energy Value (kcal/mol) | Significance | Reference |
|---|---|---|---|
| Energy of R* relative to R | 4.1 | Initial destabilization step | nih.gov |
| Energy of Transition State (TS) relative to R* | 41.3 | Energy barrier for the cyclization reaction | nih.gov |
| Thermodynamic Stability of Lactam | -13.63 | Indicates the lactam form is more stable and the reaction is thermodynamically favorable | researchgate.netnih.gov |
Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction
Quantum chemical calculations, particularly DFT, have been used to predict a range of properties for this compound and its derivatives, providing insights into their structure, stability, and reactivity.
A key finding from the computational analysis of the lactamization reaction is the thermodynamic stability of the this compound product. researchgate.net Its calculated stability of -13.63 kcal/mol relative to the precursor explains the experimental preference for its formation. researchgate.netnih.gov
DFT has also been used to analyze the geometry of the molecule. In a study of a co-crystal formed between gabapentin-lactam and chloranilic acid, DFT calculations were used to optimize the geometry, yielding a dihedral angle of 79.2(9)° between the azaspiro and cyclohexane rings, which compared well with the experimental crystal structure value of 84.0(3)°. iucr.org In other studies on related derivatives, computational methods like molecular electrostatic potential (MEP) surfaces and analysis of frontier molecular orbitals (HOMO/LUMO) have been used to rationalize intermolecular interactions and reactivity. researchgate.netrsc.org
Applications and Advanced Research Areas for 2 Azaspiro 4.5 Decan 3 One
Role as an Intermediate in the Synthesis of Gabapentin (B195806) and its Prodrugs
2-Azaspiro[4.5]decan-3-one is widely recognized as a key intermediate in the synthesis of Gabapentin, a medication used for treating seizures and neuropathic pain. researchgate.netaschemicals.comusp.org It is often referred to as Gabapentin lactam or Gabapentin Related Compound A. aschemicals.comusp.orglgcstandards.com The synthesis of Gabapentin has garnered considerable attention due to high demand, and processes involving this lactam are crucial. researchgate.net
One established method for preparing Gabapentin involves the Hofmann reaction of 1,1-cyclohexanediacetic acid monoamide, which produces this compound as a penultimate intermediate. researchgate.net This lactam can then be converted to Gabapentin. researchgate.net Furthermore, research has demonstrated efficient and safer methods for synthesizing this compound, such as through an intramolecular catalytic dearomatization of phenols using a gold carbene species. researchgate.netnih.gov The resulting spirocyclic product can be readily transformed into a Gabapentin derivative through hydrogenation and deprotection. researchgate.netnih.gov
The compound also forms as a degradation product of Gabapentin itself through intramolecular cyclization, particularly under thermal or hydrolytic stress. This conversion underscores its importance in the quality control of Gabapentin manufacturing. Additionally, the lactam has been utilized as a starting material for creating potential peptide prodrugs of Gabapentin, highlighting its versatility in modifying the parent drug. researchgate.net
Scaffold in Medicinal Chemistry and Drug Discovery
The rigid, three-dimensional structure of spirocyclic compounds is of great interest in medicinal chemistry for the development of new therapeutic agents. bldpharm.com The this compound framework provides a robust scaffold that allows for the precise spatial arrangement of functional groups, which can lead to improved potency, selectivity, and pharmacokinetic properties in drug candidates. bldpharm.com
Spiro-β-lactams are a class of compounds that combine the structural features of a spirocycle and a β-lactam ring. thieme-connect.de This combination is prominent in molecules with a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer effects. thieme-connect.dethieme-connect.com The unique chemical reactivity and defined three-dimensional shape of spiro-β-lactams make them valuable frameworks for designing novel therapeutic agents. thieme-connect.deresearchgate.net
Research into spiro-β-lactams has shown their potential as:
Antimicrobial Agents: The spiro-β-lactam motif is a core component of various compounds with demonstrated antimicrobial activity. nih.gov
Enzyme Inhibitors: Certain spiro-β-lactams act as inhibitors of enzymes like cholesterol absorption. uc.pt
Receptor Modulators: Specific derivatives have been developed as modulators for receptors such as the NMDA receptor. uc.pt
The synthesis of these complex molecules often involves sophisticated chemical methods, including the Staudinger ketene-imine cyclization and other cycloaddition reactions, to construct the desired spiro-β-lactam core. researchgate.netuc.pt
The this compound scaffold is a versatile building block for creating a diverse range of new pharmaceutical agents beyond β-lactams. cymitquimica.com Its structure is considered a "privileged scaffold" because it can be modified to interact with various biological targets. bldpharm.com
Researchers have used this azaspiro scaffold to develop compounds with potential applications in several therapeutic areas. For instance, optimization of a molecule for inhibiting the SHP2 enzyme, a target in cancer therapy, led to the discovery of a potent and orally bioavailable inhibitor, IACS-15414, which features an 8-azaspiro[4.5]decane core. acs.org This demonstrates how incorporating a spirocyclic moiety can enhance the properties of a drug candidate, improving its pharmacokinetic profile and reducing off-target effects. acs.org The inherent three-dimensionality of the spirocycle can help maintain the optimal orientation of functional groups for interacting with a biological target while replacing more flexible parts of a molecule. bldpharm.com
Design of Bioactive Spiro-β-Lactams
Biological Activity of Derivatives
Modifications to the core this compound structure have yielded a variety of derivatives with significant biological activities. These studies highlight the scaffold's potential for generating new therapeutic leads.
Derivatives of this compound have shown promising activity against various microbial pathogens.
Mannich Bases: A significant area of research involves the synthesis of N-Mannich bases from this compound. jetir.org In one study, a series of these derivatives were synthesized and evaluated for their antimicrobial properties. jetir.org The structures were confirmed using various spectral analyses, and the compounds were tested against several bacterial and fungal strains. jetir.orgscispace.com
Thia-azaspiro Derivatives: Other studies have focused on derivatives incorporating a sulfur atom, such as 1-thia-4-azaspiro[4.5]decan-3-one. Mannich bases derived from 2-arylidine-1-thia-4-azaspiro[4.5]decan-3-ones exhibited notable antimicrobial activity, with some compounds showing higher efficacy than standard antibiotics. researchgate.netnih.gov Further work on spiro thiazolinone derivatives showed that increasing the fusion of heterocyclic rings could lead to higher antimicrobial activities. tandfonline.com
The table below summarizes the antimicrobial activity of selected 1-thia-4-azaspiro[4.5]decan-3-one derivatives.
| Compound ID | Derivative Type | Tested Against | Observed Activity | Reference |
|---|---|---|---|---|
| 6d | Mannich Base of 2-arylidine-1-thia-4-azaspiro[4.5]decan-3-one | Candida albicans, Fusarium oxysporium, Aspergillus niger | Remarkable antifungal potency. | nih.gov |
| 6l | Mannich Base of 2-arylidine-1-thia-4-azaspiro[4.5]decan-3-one | Candida albicans, Fusarium oxysporium, Aspergillus niger | Excellent activity against C. albicans and F. oxysporium; good potency against A. niger. | nih.gov |
| 6p | Mannich Base of 2-arylidine-1-thia-4-azaspiro[4.5]decan-3-one | Candida albicans, Fusarium oxysporium, Aspergillus niger | Remarkable antifungal potency. | nih.gov |
| 3a | 2-(Arylidene)-1-thia-4-azaspiro[4.5]decan-3-one | Escherichia coli | Considerably potent antibacterial activity (MIC = 50 μg/mL). | grafiati.com |
| 4b | 2-(Arylidene)-1-thia-4-azaspiro[4.5]decan-3-one | Escherichia coli | Considerably potent antibacterial activity (MIC = 50 μg/mL). | grafiati.com |
Derivatives of the this compound scaffold have also been investigated for their potential to combat tuberculosis.
N-Mannich Bases: In a study evaluating N-Mannich bases of this compound, compounds 2c and 2e demonstrated significant antitubercular activities when compared to reference drugs. jetir.org
Spirothiazolidinones: A series of hybrid spirothiazolidinone derivatives containing a nicotinohydrazide moiety were synthesized and tested against Mycobacterium tuberculosis. nih.gov Several of these compounds (2c, 2d, 3b, 3c, and 3d) showed weak antitubercular activity against different strains, with MIC values ranging from 125-250 μM. nih.gov
Indole (B1671886) Carboxamides: In another study, new spirocyclic indole derivatives based on a 1-thia-4-azaspiro[4.5]decan-4-yl scaffold were synthesized. nih.govscispace.com Compounds 4h and 5h, which have a phenyl substituent at position 8 of the spiro ring, showed the highest anti-TB activity with MIC values of 3.9 µM and 7.8 µM, respectively, against M. tuberculosis H37Rv. nih.gov
Arylidene Derivatives: The antitubercular screening of 2-(Arylidene)-1-thia-4-azaspiro[4.5]decan-3-ones revealed that compounds 3e and 4e possessed very good activity, with MIC values of 0.47 μg/mL and 0.43 μg/mL, respectively. grafiati.com
The table below presents the antitubercular activity of selected derivatives.
| Compound Series/ID | Derivative Type | MIC Value | Reference |
|---|---|---|---|
| 2c, 2e | N-Mannich base of this compound | Significant activity | jetir.org |
| 4h | 5-chloro-3-phenyl-N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-1H-indole-2-carboxamide | 3.9 µM | nih.gov |
| 5h | 5-chloro-3-phenyl-N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-1H-indole-2-carboxamide | 7.8 µM | nih.gov |
| 3e | 2-(Arylidene)-1-thia-4-azaspiro[4.5]decan-3-one | 0.47 µg/mL | grafiati.com |
| 4e | 2-(Arylidene)-1-thia-4-azaspiro[4.5]decan-3-one | 0.43 µg/mL | grafiati.com |
| 2c, 2d, 3b, 3c, 3d | Spirothiazolidinone with nicotinohydrazide moiety | 125-250 μM | nih.gov |
Anticancer and Antiproliferative Properties
Derivatives of the spirocyclic scaffold found in this compound have demonstrated notable potential as anticancer and antiproliferative agents. Research has shown that modifications to this core structure can lead to compounds with significant cytotoxic activity against various cancer cell lines.
Specifically, derivatives of 1-thia-4-azaspiro[4.5]decan-3-one have been a focus of anticancer studies. researchgate.netmdpi.com For instance, certain fluorophenyl-substituted thia-azaspiro compounds have exhibited anticancer activity with IC₅₀ values ranging from 12–18 µM. The anticancer activity of these synthesized compounds was evaluated against several human cancer cell lines, including:
HepG-2 (human liver hepatocellular carcinoma)
PC-3 (human prostate adenocarcinoma)
HCT116 (human colorectal carcinoma) mdpi.com
Studies have indicated that a number of these compounds show moderate to high inhibition activities against these cell lines. researchgate.netmdpi.com Furthermore, some derivatives have shown high and significant anticancer activities against human breast carcinoma (MCF-7) and human liver carcinoma (HepG-2) cell lines when compared to the positive control, Doxorubicin®. nih.gov
The structural framework of these spiro compounds, particularly the presence of heteroatoms like sulfur and nitrogen, is believed to play a crucial role in their biological activity. researchgate.net The investigation of these compounds and their mechanisms of action continues to be an active area of research in the quest for novel cancer therapeutics. researchgate.net
Antiviral Activity (e.g., Anti-coronavirus, Anti-influenza)
The 1-thia-4-azaspiro[4.5]decan-3-one scaffold, a close structural analog of this compound, has emerged as a versatile and promising chemical framework for the development of antiviral drugs. nih.govsigmaaldrich.comresearchgate.net A series of derivatives based on this scaffold have been synthesized and assessed for their activity against human coronaviruses and influenza viruses. nih.govnih.gov
Several of these compounds were found to inhibit the replication of human coronavirus 229E. nih.govnih.gov The most potent of these was N-(2-methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide, which demonstrated an EC₅₀ value of 5.5 µM. nih.govresearchgate.netnih.gov This level of activity is comparable to that of known coronavirus inhibitors. nih.govresearchgate.netnih.gov
Interestingly, the antiviral activity was found to be highly dependent on the specific substitutions at the C-2 and C-8 positions of the azaspiro[4.5]decane structure. nih.gov For example, compounds with a methyl group at the C-2 position showed activity, while their unmethylated counterparts did not. nih.gov However, these same compounds and their structural analogs did not show activity against the influenza virus, despite sharing a scaffold with a known class of influenza virus fusion inhibitors. nih.govnih.gov These findings underscore the potential of the 1-thia-4-azaspiro[4.5]decan-3-one scaffold in the development of targeted antiviral therapies. nih.govsigmaaldrich.comresearchgate.net
Potential as Cholesterol Absorption Inhibitors
The spirocyclic framework is also being explored for its potential in developing cholesterol absorption inhibitors. A notable example is FM-VP4, a hydrophilic phytostanol analogue that features a 2-azaspiro[4.5]decane core. drugbank.com This compound has been shown to inhibit the absorption of cholesterol and consequently lower plasma LDL-cholesterol and total cholesterol in various animal models. drugbank.com
While not this compound itself, the efficacy of related spiro compounds like FM-VP4 and substituted 2-azaspiro[5.3]nonan-1-ones highlights the potential of this chemical class in the management of hypercholesterolemia. drugbank.comnih.gov The development of small molecule inhibitors of cholesterol absorption offers a promising therapeutic avenue for cardiovascular diseases. google.com
Enzyme Inhibition Studies
The this compound scaffold and its derivatives are subjects of significant interest in enzyme inhibition studies. The rigid spirocyclic structure is considered advantageous in drug discovery for enhancing binding specificity to target enzymes.
One key area of research is the inhibition of SHP2, a non-receptor protein tyrosine phosphatase. A potent allosteric inhibitor of SHP2, which incorporates a 2-oxa-8-azaspiro[4.5]decane moiety, has been characterized. tandfonline.com This demonstrates the utility of the spiro scaffold in designing highly specific enzyme inhibitors. tandfonline.com
Additionally, derivatives of 1-thia-4-azaspiro[4.5]decan-3-one have been evaluated for their ability to inhibit enzymes such as alpha-amylase and alpha-glucosidase, which are relevant to diabetes treatment. nih.gov Some of these compounds exhibited higher therapeutic indices for both enzymes compared to the standard drug, Acarbose. nih.gov The core spiro structure is also found in compounds being investigated for their inhibitory effects on metalloproteases. researchgate.net
Development of Analytical Methods for Detection and Quantification
The accurate detection and quantification of this compound are crucial, particularly in the pharmaceutical industry where it is recognized as Gabapentin Impurity A. mdpi.com
Quantification in Pharmaceutical Products (e.g., Gabapentin Impurity A)
This compound is a known degradation product of the antiepileptic drug Gabapentin, formed through intramolecular cyclization. mdpi.comresearchgate.net Its presence in Gabapentin active pharmaceutical ingredients (APIs) and final drug products must be carefully monitored. nih.govresearchgate.net
Several analytical methods have been developed and validated for this purpose. High-Performance Liquid Chromatography (HPLC) is a commonly used technique. nih.govthermofisher.com However, due to the chromophore-deficient nature of Gabapentin and some of its impurities, HPLC with UV detection has limitations in achieving the required limits of quantitation (LOQ). thermofisher.comeuropeanpharmaceuticalreview.com To overcome this, methods combining HPLC with both UV and charged aerosol detectors (CAD) have been developed, allowing for the simultaneous determination of multiple impurities with improved sensitivity. thermofisher.com
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a robust alternative for the identification and quantification of Gabapentin Impurity A. nih.govresearchgate.netresearchgate.net A ¹H qNMR method has been validated and shown to have a limit of quantitation (LOQ) of 10 µg/mL. nih.gov This technique is valued for its ability to provide absolute quantification and is less affected by the presence of excipients in pharmaceutical formulations.
Table 1: Analytical Methods for Quantification of this compound (Gabapentin Impurity A)
| Method | Detector/Technique | Limit of Quantitation (LOQ) | Key Advantages |
|---|---|---|---|
| HPLC | UV | Restricted to 0.05% by Ph. Eur. monograph | Widely available |
| HPLC | UV-CAD | ≤50 ng injected mass (enabling 0.03% reporting) | Quantifies chromophore-deficient impurities in a single run thermofisher.com |
Spectroscopic Identification (e.g., NMR, IR, Mass Spectral Analysis)
The structural elucidation and identification of this compound and its derivatives rely on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool. In ¹H NMR spectra, characteristic signals for this compound (Impurity A) appear at approximately δ 3.24 ppm and δ 2.28 ppm, which are distinct from the signals of Gabapentin. mdpi.comresearchgate.net ¹³C NMR spectroscopy provides further confirmation of the carbon framework. mdpi.com
Infrared (IR) spectroscopy is used to identify functional groups. For example, the IR spectrum of a 1-thia-4-azaspiro[4.5]decan-3-one derivative shows a characteristic absorption band for the carbonyl group (C=O) at around 1677 cm⁻¹. mdpi.com
Mass Spectrometry (MS) confirms the molecular weight and provides information on the fragmentation patterns of the molecule. mdpi.com High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight. Various ionization techniques, including GC-MS and LC-MS, are employed for analysis. nih.gov
Table 2: Spectroscopic Data for Azaspiro[4.5]decan-3-one Derivatives
| Technique | Derivative Type | Key Observations |
|---|---|---|
| ¹H NMR | This compound (Impurity A) | Characteristic signals at δ 3.24 ppm (CH₂-N) and 2.28 ppm (CH₂-C=O). mdpi.comresearchgate.net |
| ¹³C NMR | 4-(4-Fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one | Signal for spiro-carbon at δ 74.1 ppm and carbonyl carbon at δ 172.3 ppm. mdpi.com |
| IR (KBr) | 4-(4-Fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one | Carbonyl (C=O) stretch at 1677 cm⁻¹. mdpi.com |
| MS | 4-(4-Fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one | Molecular ion peak (M⁺) at m/z 279.3. mdpi.com |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1-thia-4-azaspiro[4.5]decan-3-one |
| Doxorubicin® |
| N-(2-methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide |
| FM-VP4 |
| 2-azaspiro[5.3]nonan-1-one |
| 2-oxa-8-azaspiro[4.5]decane |
| Acarbose |
| Gabapentin |
Exploration as Chirality Inducers and Building Blocks in Organic Synthesis
This compound is a recognized and valuable intermediate building block in the field of organic synthesis. cymitquimica.com Its utility stems from a unique bicyclic structure featuring a spirocyclic carbon that joins a cyclohexane (B81311) and a pyrrolidone ring. cymitquimica.comnih.gov The presence of a reactive carbonyl group at the 3-position and a nitrogen atom within the five-membered ring imparts significant chemical reactivity and polarity to the molecule. cymitquimica.com These functional groups serve as handles for a variety of chemical transformations, allowing for the construction of more complex molecular architectures.
The rigid spirocyclic framework is a desirable feature in medicinal chemistry, as it can help to position functional groups in a precise three-dimensional orientation, potentially enhancing binding affinity to biological targets. sci-hub.se A notable application is its role as a precursor in the synthesis of derivatives of Gabapentin, an anticonvulsant drug. researchgate.net For instance, the spirocyclic product obtained from catalytic dearomatization processes can be readily converted to a Gabapentin derivative through hydrogenation and deprotection steps. researchgate.net
The synthesis of this compound itself can be achieved through various methods, including the intramolecular catalytic dearomatization of phenols using gold carbene species. researchgate.net This particular method is advantageous as it avoids the use of hazardous diazo compounds. researchgate.net The compound's structure allows for reactions such as oxidation, reduction, and substitution to introduce further chemical diversity. While the core structure is achiral, its derivatives are central to the synthesis of enantioenriched azaspiro scaffolds, where catalysts are used to control the stereochemistry of the final products. researchgate.net
Table 1: Synthetic Utility of this compound
| Feature | Description | Synthetic Application |
|---|---|---|
| Spirocyclic Core | A rigid bicyclic system joining a cyclohexane and a pyrrolidone ring. cymitquimica.comnih.gov | Acts as a rigid template for creating complex, three-dimensionally defined molecules. sci-hub.se |
| Carbonyl Group | A ketone group at the 3-position. cymitquimica.com | Enhances reactivity, serving as a site for nucleophilic attack and other transformations. cymitquimica.com |
| Nitrogen Atom | A secondary amine within the lactam ring. cymitquimica.com | Provides a site for N-alkylation or N-acylation, allowing for diversification. cymitquimica.com |
| Versatility | Can undergo oxidation, reduction, and substitution reactions. | Used as a key intermediate in the synthesis of pharmaceutical compounds, including Gabapentin derivatives. researchgate.net |
Emerging Research Directions and Future Perspectives
The foundational structure of this compound makes it a compelling scaffold for exploration with modern chemical technologies. Future research is likely to focus on leveraging its unique properties through high-throughput synthesis and sustainable manufacturing processes.
The this compound scaffold is well-suited for combinatorial chemistry and the synthesis of compound libraries. Its structure offers multiple points for diversification, which is a key principle in generating large numbers of structurally related compounds for screening in drug discovery programs. Although extensive libraries based on the parent compound are not widely reported, the synthesis of a 162-member library from the related 1-Oxa-7-Azaspiro[4.5]decane scaffold demonstrates the potential of such spirocyclic systems. acs.org In that example, diversity was introduced by separating diastereomers, elaborating the scaffold with different reagents, and diversifying the nitrogen atom. acs.org
Similarly, derivatives like 8-Methyl-2-azaspiro[4.5]decan-3-one are noted as building blocks for combinatorial synthesis. For this compound, a library could be generated by modifying the nitrogen atom (e.g., through alkylation or acylation) and by performing reactions on the cyclohexane ring. This strategic diversification allows for the systematic exploration of the chemical space around the core scaffold to identify compounds with interesting biological activities.
Table 2: Hypothetical Diversification Strategy for Library Synthesis
| Diversification Point | Potential Reactions | Resulting Functionality |
|---|---|---|
| Nitrogen Atom (N-2) | Alkylation, Acylation, Reductive Amination | Introduction of various substituted alkyl or aryl groups. |
| Carbonyl Group (C-3) | Reduction, Grignard Reaction | Conversion to alcohol, introduction of new carbon substituents. |
| Cyclohexane Ring | Halogenation, Oxidation | Introduction of functional groups for further modification. |
The integration of advanced manufacturing technologies like continuous flow chemistry and biocatalysis represents a significant frontier for the synthesis of this compound and its derivatives. These technologies offer improvements in efficiency, safety, and sustainability over traditional batch processing.
Flow Chemistry: Recent advancements have demonstrated the synthesis of this compound using continuous flow reactors. In one example, a microreactor system operating at 100°C and 10 bar pressure reduced the reaction time from 24 hours in a batch process to just 2 hours in a flow system. This method resulted in a 40% improvement in energy efficiency. Flow chemistry has also been successfully applied to the synthesis of related spirocycles, such as 1-oxa-8-azaspiro[4.5]decan-3-amine, to manage potentially hazardous intermediates and enable scalability. sci-hub.seacs.org
Table 3: Comparison of Batch vs. Continuous Flow Synthesis of this compound
| Parameter | Batch Process | Continuous Flow Process |
|---|---|---|
| Reaction Time | 24 hours | 2 hours |
| Operating Temperature | Not specified | 100°C |
| Operating Pressure | Not specified | 10 bar |
| Energy Efficiency | Baseline | 40% improvement |
| Space-Time Yield | Lower | 0.5 g/L·h |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Azaspiro[4.5]decan-3-one, and how can their efficiency be optimized?
- Methodological Answer : The compound can be synthesized via the GP3 reaction pathway, as demonstrated in the preparation of its derivatives (e.g., 2-Tosyl-2-azaspiro[4.5]decan-3-one), achieving yields up to 87% . Optimization involves adjusting reaction conditions (e.g., temperature, catalyst loading) and purification via column chromatography. NMR spectroscopy (¹H and ¹³C) is critical for confirming structural identity and purity .
Q. How is this compound structurally characterized using crystallographic methods?
- Methodological Answer : Single-crystal X-ray diffraction is employed to determine bond lengths, angles, and ring puckering parameters. For example, triclinic crystal systems (space group P1) with unit cell dimensions (e.g., a = 8.1878 Å, b = 10.2241 Å) have been reported for related spirocyclic compounds. Data collection requires a diffractometer (e.g., STOE IPDS II) and software like SHELX for refinement .
Q. What analytical techniques are used to detect this compound as a degradation product in pharmaceuticals?
- Methodological Answer : Quantitative NMR (qNMR) is validated for detecting the compound as an impurity (e.g., in gabapentin formulations). Protocols include using deuterated solvents, internal standards (e.g., maleic acid), and calibration curves to ensure precision (RSD < 2%) . HPLC with UV detection is complementary for stability studies .
Advanced Research Questions
Q. How does this compound inhibit Receptor Interacting Protein Kinase 1 (RIPK1), and what experimental models validate this mechanism?
- Methodological Answer : The compound binds to RIPK1’s kinase domain, blocking phosphorylation events critical for necroptosis. In vitro validation uses U937 cells treated with TNF-α and caspase inhibitors, followed by Western blotting to assess RIPK1 activity. Dose-response curves (IC₅₀) and cellular viability assays (e.g., MTT) confirm efficacy .
Q. What strategies address contradictions in reported synthetic yields or purity of this compound derivatives?
- Methodological Answer : Discrepancies arise from variations in starting materials or purification methods. Systematic DOE (Design of Experiments) can isolate critical factors (e.g., solvent polarity, reaction time). Purity validation via LC-MS and elemental analysis ensures consistency. Cross-referencing synthetic protocols from independent studies (e.g., vs. ) identifies optimal conditions.
Q. How can ring puckering parameters of this compound be quantified to predict conformational stability?
- Methodological Answer : Puckering amplitude (q) and phase angle (φ) are calculated using Cremer-Pople coordinates derived from crystallographic data. Software like SHELXL refines displacement parameters relative to a mean plane. For six-membered rings, q₂ and q₃ values correlate with steric strain and thermodynamic stability .
Q. What methodologies assess the compound’s stability in pharmaceutical formulations, and how are degradation pathways elucidated?
- Methodological Answer : Accelerated stability studies (40°C/75% RH) over 6–12 months monitor degradation via HPLC-UV. Forced degradation (acid/base hydrolysis, oxidation) identifies major breakdown products. Mass spectrometry fragments ions (e.g., m/z 153 for the parent ion) to propose degradation mechanisms .
Q. How does this compound compare to structurally similar spirocyclic compounds in biological activity?
- Methodological Answer : SAR (Structure-Activity Relationship) studies compare substituent effects (e.g., methyl vs. phenyl groups at position 8). Assays include enzymatic inhibition (RIPK1), cytotoxicity (CC₅₀ in cancer cell lines), and molecular docking (e.g., AutoDock Vina) to predict binding affinities .
Methodological Notes
- Data Reproducibility : Ensure synthetic protocols include exact molar ratios, solvent grades, and equipment specifications (e.g., NMR spectrometer frequency) .
- Ethical Reporting : Disclose negative results (e.g., failed syntheses) to aid community troubleshooting .
- Software Tools : Use SHELX for crystallography , Gaussian for DFT calculations , and GraphPad Prism for statistical analysis .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
